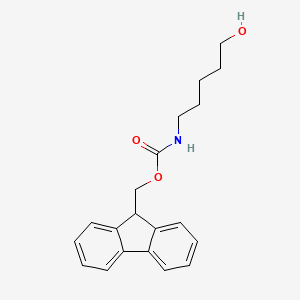

5-(Fmoc-amino)-1-pentanol

Vue d'ensemble

Description

5-(Fmoc-amino)-1-pentanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a pentanol chain. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino function, facilitating the stepwise construction of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fmoc-amino)-1-pentanol typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting 5-amino-1-pentanol with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino group on a solid support, allowing for efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Fmoc-amino)-1-pentanol undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Oxidation and Reduction: The hydroxyl group on the pentanol chain can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Deprotection: Removal of the Fmoc group yields 5-amino-1-pentanol.

Coupling: Formation of peptide bonds results in longer peptide chains.

Oxidation: Oxidation of the hydroxyl group yields 5-oxopentanoic acid.

Reduction: Reduction of the hydroxyl group yields pentane.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis:

5-(Fmoc-amino)-1-pentanol is extensively used as a building block in peptide synthesis due to its ability to protect the amino group during the stepwise construction of peptides. The Fmoc group can be easily removed under basic conditions, allowing for the subsequent coupling of other amino acids.

Mechanism:

The mechanism involves the deprotection of the Fmoc group using piperidine or other bases, followed by peptide bond formation with carboxyl groups of other amino acids. This process is essential for synthesizing peptides with specific sequences and structures.

Case Study:

In a study comparing various Fmoc-protected amino acids, this compound was highlighted for its efficiency in synthesizing complex peptides with high yields and purity levels. The study demonstrated that using this compound allowed for more controlled reactions and minimized side products during synthesis.

Drug Development

Peptide-Based Therapeutics:

this compound is pivotal in developing peptide-based drugs and therapeutic agents. Its structural properties enable the design of peptides that can interact effectively with biological targets.

Case Study:

Research published in Biotechnology and Bioengineering outlined an innovative approach to utilizing this compound in synthesizing peptides that inhibit specific enzymes related to cancer progression. The study reported enhanced efficacy and stability of the synthesized peptides compared to traditional methods.

Bioconjugation

Conjugation with Biomolecules:

This compound is employed in bioconjugation processes, where peptides are linked to other biomolecules for research and diagnostic purposes. The Fmoc group facilitates selective reactions without interfering with the biological activity of the conjugated molecules.

Application Example:

In a recent study on targeted drug delivery systems, this compound was used to conjugate peptides to nanoparticles. This approach improved the specificity and efficacy of drug delivery, demonstrating significant potential for therapeutic applications.

Material Science

Development of Peptide-Based Materials:

this compound contributes to developing peptide-based materials and hydrogels, which are increasingly used in biomedical applications such as tissue engineering and regenerative medicine.

Research Insights:

A study focused on creating biodegradable hydrogels using this compound showed promising results in terms of mechanical properties and biocompatibility. These hydrogels can be used for controlled drug release and as scaffolds for cell growth.

Mécanisme D'action

The primary mechanism of action of 5-(Fmoc-amino)-1-pentanol involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily protects the amino group, preventing unwanted side reactions during peptide bond formation. The Fmoc group is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. This stepwise process facilitates the efficient and accurate synthesis of peptides.

Comparaison Avec Des Composés Similaires

5-(Fmoc-amino)-1-pentanol is similar to other Fmoc-protected amino alcohols and amino acids. Some comparable compounds include:

Fmoc-amino acids: Such as Fmoc-glycine and Fmoc-lysine, which are used in peptide synthesis.

Fmoc-amino alcohols: Such as Fmoc-ethanolamine and Fmoc-propanolamine, which serve similar roles in protecting amino groups during synthesis.

The uniqueness of this compound lies in its specific structure, which combines the Fmoc-protected amino group with a pentanol chain, making it particularly useful in the synthesis of peptides with specific structural requirements.

Activité Biologique

5-(Fmoc-amino)-1-pentanol is a compound that has garnered interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activities, and applications in research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the empirical formula C20H23NO and a molecular weight of 325.40 g/mol. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis as a protecting group for amino acids, allowing for selective reactions without interference from the amino group.

Synthesis

The synthesis of this compound typically involves the protection of the amino group using Fmoc chemistry, followed by the introduction of the pentanol chain. This process can be achieved through solid-phase peptide synthesis (SPPS), where the compound serves as a building block for more complex peptides.

Enzyme Inhibition

Research indicates that derivatives of this compound can exhibit enzyme inhibitory properties. For example, studies have shown that compounds with similar structures can act as inhibitors of neuraminidases, enzymes critical for viral replication in influenza viruses. The inhibition is often attributed to the hydrophobic interactions and steric hindrance provided by the Fmoc group .

Antimicrobial Properties

There is emerging evidence suggesting that this compound and its derivatives may possess antimicrobial activities. In vitro studies have demonstrated that certain modifications to the pentanol chain can enhance antibacterial efficacy against various pathogens, making this compound a candidate for further investigation in antimicrobial drug development .

Case Studies

- Neuraminidase Inhibition : A study explored the effects of various Fmoc-protected amino acids on the inhibition of influenza neuraminidase. The results indicated that specific structural modifications could lead to enhanced inhibitory activity compared to standard neuraminidase inhibitors like zanamivir .

- Antimicrobial Activity : Another study investigated the antimicrobial properties of several Fmoc-protected compounds, including this compound. The findings revealed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Empirical Formula | C20H23NO |

| Molecular Weight | 325.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DCM |

| Biological Activity | Enzyme inhibition, antimicrobial |

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOWFUNORLDFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371397 | |

| Record name | ST51037590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209115-33-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51037590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.